molecular formula C16H22N4O2 B2809971 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034288-24-7

2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No. B2809971
M. Wt: 302.378
InChI Key: DEXOBINOJXDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Novel Synthetic Approaches

Research has focused on synthesizing novel pyrazole, pyrazolopyrimidine, and pyridopyrimidine derivatives, incorporating various moieties for potential biological activities. For example, Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, showcasing the diverse synthetic routes available for structurally complex molecules (Abdel‐Aziz et al., 2008).

Antimicrobial and Antifungal Activities

Compounds with pyrazole and isoxazole rings have been evaluated for their antimicrobial and antifungal properties. For instance, Govindhan et al. (2017) synthesized a compound via a click chemistry approach and evaluated its cytotoxicity, indicating potential for biological applications (Govindhan et al., 2017).

Antiviral Activities

The antiviral activities of pyrazolo[3,4-b]pyridin-5-yl ethanone and related derivatives have been explored, suggesting their potential use in developing antiviral agents (Attaby et al., 2006).

Toxicological Evaluation

Karanewsky et al. (2016) conducted a toxicological evaluation of novel bitter modifying flavor compounds, providing insights into safety assessments required for compounds intended for food and beverage applications (Karanewsky et al., 2016).

Molecular Structure Investigations

Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, demonstrating the importance of structural analysis in understanding compound properties (Shawish et al., 2021).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-14(12(2)22-18-11)9-16(21)20-7-4-5-13(10-20)15-6-8-19(3)17-15/h6,8,13H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXOBINOJXDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

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